molecular formula C13H19NO3 B13664585 1-(2,4,5-Trimethoxybenzyl)azetidine

1-(2,4,5-Trimethoxybenzyl)azetidine

Cat. No.: B13664585
M. Wt: 237.29 g/mol
InChI Key: MAVVMFYDFDWSKS-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring attached to a 2,4,5-trimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,5-Trimethoxybenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it presents challenges due to the inherent reactivity of the intermediates.

Industrial Production Methods: Industrial production of this compound may involve optimizing the aza Paternò–Büchi reaction conditions to achieve high yields and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize side products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trimethoxybenzyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a range of functionalized benzyl derivatives.

Scientific Research Applications

1-(2,4,5-Trimethoxybenzyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,4,5-trimethoxybenzyl)azetidine exerts its effects involves interactions with molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: 1-(2,4,5-Trimethoxybenzyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from other similar nitrogen-containing heterocycles.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

1-[(2,4,5-trimethoxyphenyl)methyl]azetidine

InChI

InChI=1S/C13H19NO3/c1-15-11-8-13(17-3)12(16-2)7-10(11)9-14-5-4-6-14/h7-8H,4-6,9H2,1-3H3

InChI Key

MAVVMFYDFDWSKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CN2CCC2)OC)OC

Origin of Product

United States

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